molecular formula C18H14Cl2N2O2 B12818395 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one

3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one

Cat. No.: B12818395
M. Wt: 361.2 g/mol
InChI Key: QVARNPVPLYPSMO-HMAPJEAMSA-N
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Description

3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichlorofuran-2(5H)-one with a hydrazone derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, acids, bases, organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorofuran-2(5H)-one: A precursor in the synthesis of the target compound.

    Phenylhydrazone derivatives: Compounds with similar hydrazone functional groups.

    Other furan derivatives: Compounds with similar furan rings and substituents.

Uniqueness

3,4-Dichloro-5-(2-phenyl-2-(2-phenylhydrazono)ethyl)furan-2(5H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

3,4-dichloro-2-[(2Z)-2-phenyl-2-(phenylhydrazinylidene)ethyl]-2H-furan-5-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-16-15(24-18(23)17(16)20)11-14(12-7-3-1-4-8-12)22-21-13-9-5-2-6-10-13/h1-10,15,21H,11H2/b22-14-

InChI Key

QVARNPVPLYPSMO-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/CC3C(=C(C(=O)O3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)CC3C(=C(C(=O)O3)Cl)Cl

Origin of Product

United States

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